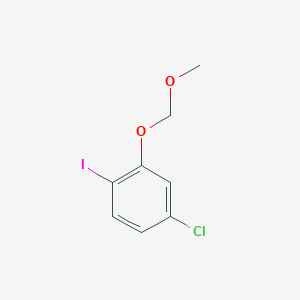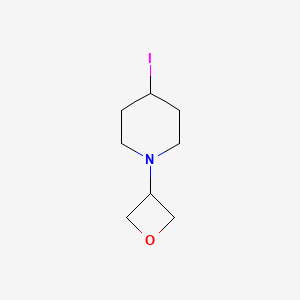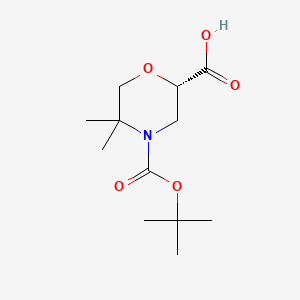
(S)-4-(tert-Butoxycarbonyl)-5,5-dimethylmorpholine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-4-(TERT-BUTOXYCARBONYL)-5,5-DIMETHYLMORPHOLINE-2-CARBOXYLIC ACID is a compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is significant in organic chemistry, particularly in the synthesis of peptides and other complex molecules. The Boc group is commonly used to protect amines during chemical reactions, preventing unwanted side reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-4-(TERT-BUTOXYCARBONYL)-5,5-DIMETHYLMORPHOLINE-2-CARBOXYLIC ACID typically involves the protection of the amine group with a Boc group. This is achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction proceeds through a nucleophilic addition-elimination mechanism, forming a tetrahedral intermediate that eventually yields the protected amine .
Industrial Production Methods
Industrial production of Boc-protected compounds often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. High-purity reagents and stringent reaction conditions are maintained to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-4-(TERT-BUTOXYCARBONYL)-5,5-DIMETHYLMORPHOLINE-2-CARBOXYLIC ACID undergoes several types of chemical reactions, including:
Deprotection: Removal of the Boc group using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Substitution: The Boc-protected amine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)
Coupling: N,N’-diisopropylcarbodiimide (DIC), hydroxybenzotriazole (HOBt), and other peptide coupling reagents.
Major Products Formed
Deprotection: The major product is the free amine after the removal of the Boc group.
Coupling: The major products are peptides or other amide-containing compounds.
Wissenschaftliche Forschungsanwendungen
(2S)-4-(TERT-BUTOXYCARBONYL)-5,5-DIMETHYLMORPHOLINE-2-CARBOXYLIC ACID is widely used in scientific research, particularly in:
Chemistry: As a protecting group for amines in organic synthesis.
Biology: In the synthesis of peptides and proteins for biological studies.
Medicine: In the development of pharmaceuticals, where protected amines are intermediates in drug synthesis.
Industry: In the production of fine chemicals and advanced materials
Wirkmechanismus
The mechanism of action of (2S)-4-(TERT-BUTOXYCARBONYL)-5,5-DIMETHYLMORPHOLINE-2-CARBOXYLIC ACID primarily involves the protection and deprotection of amine groups. The Boc group stabilizes the amine, preventing it from participating in unwanted side reactions. Upon deprotection, the Boc group is removed, releasing the free amine, which can then engage in further chemical transformations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phenylmethoxycarbonyl (Cbz)
- Methoxycarbonyl (Moc)
- Fmoc (9-fluorenylmethoxycarbonyl)
Uniqueness
The tert-butoxycarbonyl (Boc) group is unique due to its stability under basic conditions and ease of removal under acidic conditions. This makes it particularly useful in multi-step syntheses where selective deprotection is required. Compared to other protecting groups like Cbz and Fmoc, the Boc group offers a balance of stability and ease of removal, making it a versatile choice in organic synthesis .
Eigenschaften
Molekularformel |
C12H21NO5 |
|---|---|
Molekulargewicht |
259.30 g/mol |
IUPAC-Name |
(2S)-5,5-dimethyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-2-carboxylic acid |
InChI |
InChI=1S/C12H21NO5/c1-11(2,3)18-10(16)13-6-8(9(14)15)17-7-12(13,4)5/h8H,6-7H2,1-5H3,(H,14,15)/t8-/m0/s1 |
InChI-Schlüssel |
SFIZMYUQDROJGN-QMMMGPOBSA-N |
Isomerische SMILES |
CC1(CO[C@@H](CN1C(=O)OC(C)(C)C)C(=O)O)C |
Kanonische SMILES |
CC1(COC(CN1C(=O)OC(C)(C)C)C(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(7S,8R,9R,10R)-(9H-Fluoren-9-YL)methyl 8,9-bis(hydroxymethyl)-4-oxo-4,6,7,8,9,10-hexahydro-7,10-epiminopyrido[1,2-A]azepine-11-carboxylate](/img/structure/B14036150.png)
![7-Ethynyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine](/img/structure/B14036155.png)

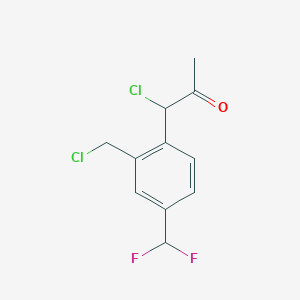
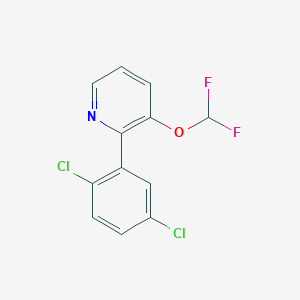
![2-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridin-6-amine](/img/structure/B14036171.png)
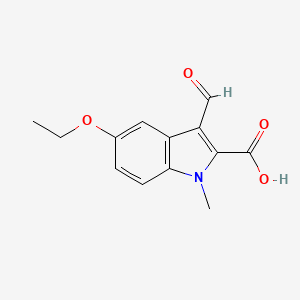
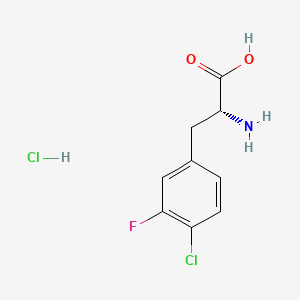
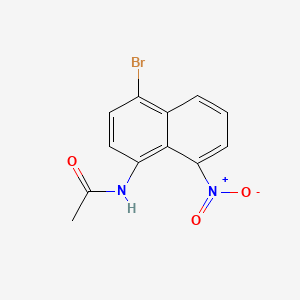
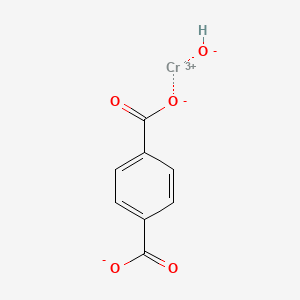
![2-bromo-6,7-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrazin-8-one](/img/structure/B14036209.png)

